molecular formula C9H13BO4 B15252605 3,4-Dimethoxy-2-methylphenylboronic acid

3,4-Dimethoxy-2-methylphenylboronic acid

Cat. No.: B15252605
M. Wt: 196.01 g/mol
InChI Key: YPMGZCRTNJLUCX-UHFFFAOYSA-N
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Description

(3,4-Dimethoxy-2-methylphenyl)boronic acid is an organic compound that belongs to the class of boronic acids. These compounds are characterized by the presence of a boron atom bonded to an oxygen atom and a hydroxyl group. Boronic acids are widely used in organic synthesis, particularly in the Suzuki-Miyaura coupling reaction, which is a powerful method for forming carbon-carbon bonds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,4-dimethoxy-2-methylphenyl)boronic acid typically involves the reaction of 3,4-dimethoxy-2-methylphenyl magnesium bromide with trimethyl borate, followed by hydrolysis. The reaction conditions usually require an inert atmosphere, such as nitrogen or argon, and the use of anhydrous solvents to prevent the formation of unwanted by-products .

Industrial Production Methods

Industrial production methods for boronic acids often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

(3,4-Dimethoxy-2-methylphenyl)boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of (3,4-dimethoxy-2-methylphenyl)boronic acid in Suzuki-Miyaura coupling involves the formation of a palladium-boron complex, followed by transmetalation and reductive elimination steps. The boron atom in the boronic acid acts as a nucleophile, transferring its organic group to the palladium catalyst, which then couples with the aryl or vinyl halide to form the desired product .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3,4-Dimethoxy-2-methylphenyl)boronic acid is unique due to the presence of both methoxy and methyl groups on the phenyl ring, which can influence its reactivity and selectivity in chemical reactions. This makes it a valuable reagent in organic synthesis, particularly in the formation of complex biaryl structures .

Properties

Molecular Formula

C9H13BO4

Molecular Weight

196.01 g/mol

IUPAC Name

(3,4-dimethoxy-2-methylphenyl)boronic acid

InChI

InChI=1S/C9H13BO4/c1-6-7(10(11)12)4-5-8(13-2)9(6)14-3/h4-5,11-12H,1-3H3

InChI Key

YPMGZCRTNJLUCX-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C(=C(C=C1)OC)OC)C)(O)O

Origin of Product

United States

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